REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8](=[O:11])[CH2:9]Br)=[CH:6][CH:5]=1)[CH3:2].[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O:17][CH2:9][C:8]([C:7]1[CH:12]=[CH:13][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1)=[O:11])(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(=O)C1=CC=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |